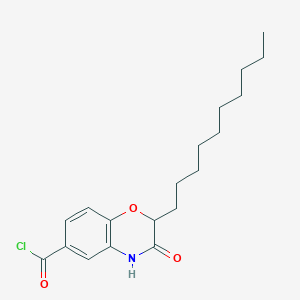
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride: is a synthetic organic compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms This particular compound is characterized by the presence of a decyl group, a carbonyl chloride functional group, and a benzoxazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride typically involves the following steps:
Formation of the Benzoxazine Core: The initial step involves the formation of the benzoxazine ring.
Introduction of the Decyl Group: The decyl group can be introduced via alkylation reactions, where the benzoxazine intermediate is treated with a decyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solventless synthesis methods have been explored to reduce environmental impact and improve efficiency .
化学反応の分析
Types of Reactions
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The benzoxazine ring can undergo oxidation reactions to form quinone derivatives under the influence of oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; conditions include anhydrous solvents and low temperatures.
Oxidation: Oxidizing agents like potassium permanganate; conditions include acidic or basic aqueous solutions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Quinone Derivatives: Formed from oxidation reactions.
科学的研究の応用
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and resins with enhanced thermal and mechanical properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of bioactive molecules and drug candidates.
Chemical Research: Employed as a reagent in organic synthesis for the preparation of various functionalized benzoxazine derivatives.
Biological Studies: Explored for its potential antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride involves its interaction with specific molecular targets and pathways:
Nucleophilic Attack: The carbonyl chloride group is susceptible to nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as amines and thiols.
Ring-Opening Reactions: The benzoxazine ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various intermediates.
Oxidative Stress: The compound can induce oxidative stress in biological systems, leading to potential antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine-6-carbonyl chloride: Lacks the decyl group but shares similar reactivity and applications.
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate: Contains a carboxylate group instead of a carbonyl chloride group, leading to different reactivity and applications.
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-4-one: Lacks the carbonyl chloride group but has similar structural features.
Uniqueness
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is unique due to the presence of both a decyl group and a carbonyl chloride functional group.
特性
CAS番号 |
61545-83-3 |
|---|---|
分子式 |
C19H26ClNO3 |
分子量 |
351.9 g/mol |
IUPAC名 |
2-decyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl chloride |
InChI |
InChI=1S/C19H26ClNO3/c1-2-3-4-5-6-7-8-9-10-17-19(23)21-15-13-14(18(20)22)11-12-16(15)24-17/h11-13,17H,2-10H2,1H3,(H,21,23) |
InChIキー |
SANPZDIUFUFTRJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


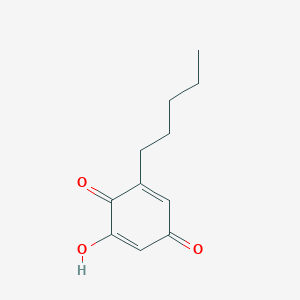
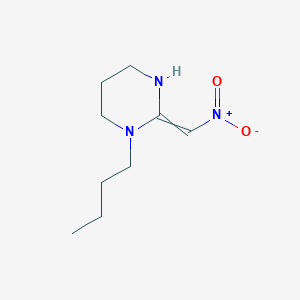

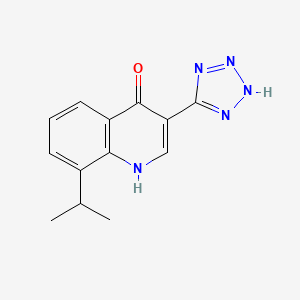
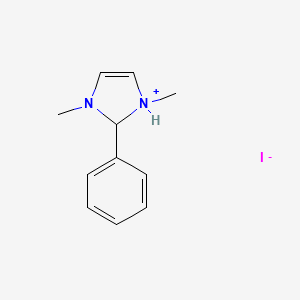
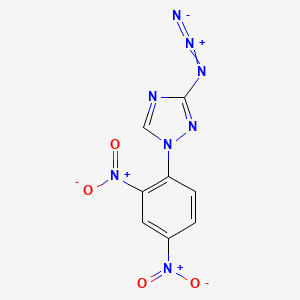
![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)
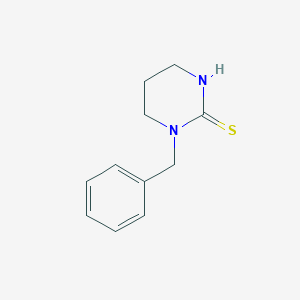


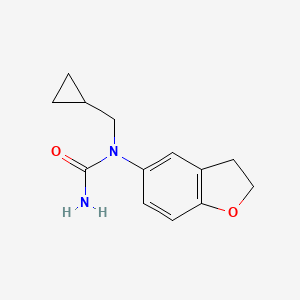
![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)
![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)
![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)
